5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide
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Description
The compound “5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide” is a complex organic molecule that contains several functional groups. It has a pyridine ring, a pyrazole ring, and a sulfonamide group. The presence of chloro and fluoro substituents indicates that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyridine and pyrazole rings are aromatic and planar, contributing to the stability of the molecule. The chloro and fluoro substituents might influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted. The presence of the pyridine and pyrazole rings suggests that it might undergo electrophilic aromatic substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the aromatic rings, the chloro and fluoro substituents, and the sulfonamide group .Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN4O2S/c1-7(2)18-8(3)4-11(16-18)17-21(19,20)9-5-10(13)12(14)15-6-9/h4-7H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEXACHWQZUGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)NS(=O)(=O)C2=CC(=C(N=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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